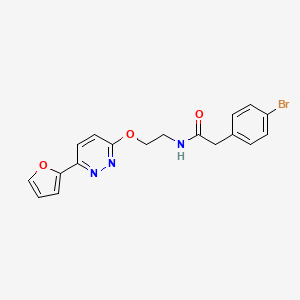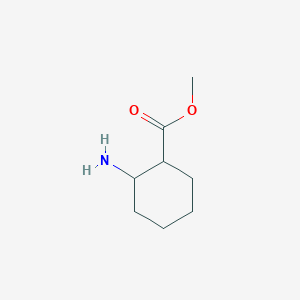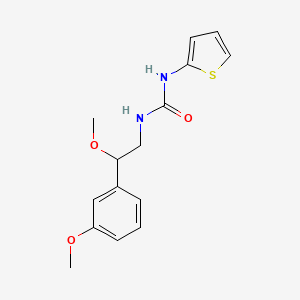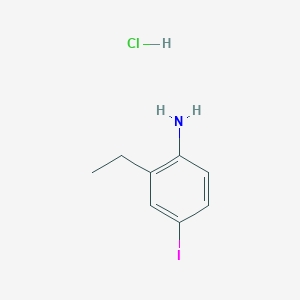
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as EBC-46, is a natural compound extracted from the fruit of the Blushwood tree, which is native to the rainforests of Australia. EBC-46 has gained attention in the scientific community due to its potential use as an anticancer agent.
Applications De Recherche Scientifique
4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential use as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor cell death in a variety of cancer types, including melanoma, breast cancer, and prostate cancer. This compound has also been shown to have a synergistic effect with chemotherapy drugs, making it a potential candidate for combination therapy.
Mécanisme D'action
The mechanism of action of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound induces cell death in cancer cells by disrupting the microtubule network, which is responsible for cell division. This compound also activates the immune system, leading to an immune response against the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, this compound has been shown to induce tumor cell death without causing significant damage to normal tissues. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to induce tumor cell death in a variety of cancer types. This compound also has minimal toxicity in normal cells and tissues, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. One potential direction is the development of more efficient synthesis methods to obtain larger quantities of this compound. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a natural compound with potential use as an anticancer agent. Its ability to induce tumor cell death in a variety of cancer types and its minimal toxicity in normal cells and tissues make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(2-ethylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves the extraction of the compound from the fruit of the Blushwood tree. The extraction process involves the use of a solvent such as ethanol or methanol to dissolve the compound from the fruit. The extracted compound is then purified using various chromatography techniques to obtain a pure form of this compound.
Propriétés
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-8-15(19-11-14)17(22)20-10-12-6-5-7-18-9-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJOFMHFOKPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330710 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439112-11-5 | |
| Record name | 4-(2-ethylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2901504.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2901511.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)

![3-[(4-Tert-butylphenoxy)methyl]benzoic acid](/img/structure/B2901524.png)